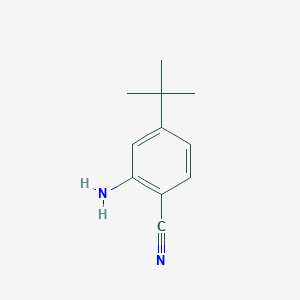

2-Amino-4-tert-butylbenzonitrile

Description

2-Amino-4-tert-butylbenzonitrile is an aromatic nitrile derivative characterized by a benzonitrile backbone substituted with an amino group at the 2-position and a bulky tert-butyl group at the 4-position. The tert-butyl group confers steric hindrance and lipophilicity, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-amino-4-tert-butylbenzonitrile |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6H,13H2,1-3H3 |

InChI Key |

XEYNQYYZQDCUAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-4-tert-butylbenzonitrile

Nitration-Reduction Route

One of the classical and widely employed synthetic routes to 2-amino-4-tert-butylbenzonitrile involves the nitration of 4-tert-butylbenzonitrile followed by reduction of the nitro group to the amino group.

Nitration Step

- Starting Material: 4-tert-butylbenzonitrile

- Reagents: Mixed concentrated nitric acid and sulfuric acid

- Conditions: Controlled temperature (typically 0–40 °C) to avoid over-nitration and side reactions

- Outcome: Introduction of a nitro group predominantly at the 2-position relative to the nitrile, yielding 2-nitro-4-tert-butylbenzonitrile

Reduction Step

- Reagents: Hydrogen gas with palladium catalyst (Pd/C) or iron powder in acidic medium

- Conditions: Hydrogenation under mild pressure or acidic reduction at ambient temperature

- Outcome: Conversion of the nitro group to an amino group, affording 2-amino-4-tert-butylbenzonitrile

This route is favored for its straightforwardness and relatively high yields. Industrial adaptations optimize catalyst loading and reaction times to scale production efficiently.

Palladium-Catalyzed Cross-Coupling Reactions

An alternative modern synthetic approach employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct the aromatic amine framework with the tert-butyl substituent.

- Key Reactants: 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and tert-butyl-substituted aryl halides

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

- Base: Cesium carbonate (Cs₂CO₃)

- Solvent: 1,2-Dimethoxyethane (DME)

- Conditions: Reflux temperature for 12–24 hours

- Yield: Typically 85–98%

- Purification: Silica gel chromatography to isolate crystalline product

Optimization focuses on catalyst loading (2–5 mol%), base equivalents (1.5–3 equivalents), and reaction time to maximize yield and minimize side reactions.

Diazotization-Coupling-Reduction Method

This method involves diazotization of aniline derivatives followed by azo coupling with 4-tert-butylphenol and subsequent reduction to the amino compound.

- Step 1: Diazotization

- Aniline is converted to diazonium salt using sodium nitrite in acidic conditions (HCl or H₂SO₄) at 0–10 °C.

- Step 2: Coupling Reaction

- The diazonium salt is coupled with 4-tert-butylphenol in alkaline medium (NaOH) to form azo intermediates.

- Step 3: Reduction

- Azo intermediates are reduced to yield 2-amino-4-tert-butylphenol derivatives.

Although this method is more common for phenol derivatives, it provides a conceptual basis for related aromatic amine syntheses.

Other Synthetic Notes

- Some literature describes the use of nitration and reduction on related tert-amyl or tert-pentyl phenol derivatives, demonstrating analogous reaction conditions and purification steps.

- The nitration reaction typically uses a molar ratio of nitric acid to substrate between 2.2:1 and 4:1.

- Reduction is often performed in ethanol or mixed solvents with additives such as dimethylformamide (DMF) to enhance solubility and reaction rate.

- Purification may involve activated carbon treatment and crystallization from aqueous media to achieve high purity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration-Reduction | 4-tert-butylbenzonitrile | HNO₃/H₂SO₄ nitration; Pd/C or Fe/H⁺ reduction | 70–90 | Simple, cost-effective | Requires careful temperature control |

| Palladium-Catalyzed Coupling | Boronic ester + tert-butyl aryl halide | Pd(PPh₃)₄, Cs₂CO₃, DME, reflux 12–24 h | 85–98 | High selectivity, scalable | Expensive catalysts, longer time |

| Diazotization-Coupling-Reduction | Aniline + 4-tert-butylphenol | NaNO₂/HCl diazotization; NaOH coupling; reduction step | Moderate (varies) | Useful for phenol derivatives | Multi-step, less direct for nitrile |

Analytical and Spectroscopic Confirmation

- ¹H Nuclear Magnetic Resonance (NMR): Characteristic aromatic proton signals shifted by electron-donating amino and electron-withdrawing nitrile groups; tert-butyl group appears as a singlet (~1.3 ppm).

- ¹³C NMR: Signals for aromatic carbons, nitrile carbon (~115 ppm), and tert-butyl carbons (~30 ppm).

- Infrared (IR) Spectroscopy: Strong nitrile stretch at ~2220 cm⁻¹; N-H stretch around 3380 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula C11H14N2 (molecular weight 174.24 g/mol).

- Melting Point: Typically around 228–230 °C for purified crystalline samples.

Summary and Outlook

The preparation of 2-amino-4-tert-butylbenzonitrile is well-established through nitration-reduction and palladium-catalyzed cross-coupling methods. The nitration-reduction route remains popular due to its simplicity and cost-effectiveness, while the palladium-catalyzed approach offers higher yields and selectivity suitable for complex synthetic schemes. Optimization of reaction conditions, catalyst choice, and purification techniques are critical to achieving high purity and yield.

Future research may explore greener nitration protocols, catalyst recycling in cross-coupling reactions, and continuous flow synthesis to improve scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-tert-butylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: 2-Nitro-4-tert-butylbenzonitrile.

Reduction: 2-Amino-4-tert-butylbenzylamine.

Substitution: 2-Amino-4-halobenzonitrile.

Scientific Research Applications

2-Amino-4-tert-butylbenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-4-tert-butylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound 2-amino-4-tert-butylbenzonitrile belongs to a class of substituted benzonitriles. Key structural analogs include:

- 2-Amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2): Features a chloro group at the 4-position and a methyl group at the 5-position .

- 2-Amino-4-methylbenzonitrile: Lacks the tert-butyl group but includes a smaller methyl substituent.

- 2-Amino-4-nitrobenzonitrile: Substituted with a nitro group, which is strongly electron-withdrawing.

Physicochemical Properties

A comparison of key properties is summarized below:

Research Findings and Gaps

- Steric Effects: The tert-butyl group in 2-amino-4-tert-butylbenzonitrile likely reduces reactivity compared to chloro/methyl analogs, as observed in similar systems.

- Toxicity : Chloro-substituted analogs may pose higher acute toxicity due to reactive intermediates, whereas tert-butyl derivatives could exhibit longer biological half-lives.

- Data Limitations: Direct experimental data on 2-amino-4-tert-butylbenzonitrile are scarce; most inferences derive from structural analogs like the chloro-methyl variant .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-tert-butylbenzonitrile, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic Aromatic Substitution (SNAr) : React 4-tert-butyl-2-nitrobenzonitrile with ammonia under high pressure (5–10 bar) at 120–150°C. Monitor nitro-group reduction intermediates via HPLC .

- Pd-Catalyzed Cyanation : Use tert-butyl-substituted bromobenzene derivatives with CuCN or KCN in the presence of Pd(PPh₃)₄. Optimize solvent (DMF or DMSO) and temperature (80–100°C) to minimize byproducts like dehalogenated intermediates .

- Key Data :

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| SNAr | 65–75 | >95 | Nitro-reduction intermediates |

| Pd-Catalyzed Cyanation | 70–85 | >98 | Dehalogenated species |

Q. How can researchers characterize the structural and electronic properties of 2-amino-4-tert-butylbenzonitrile?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm tert-butyl group orientation and amino-cyano substitution patterns. DMSO-d₆ enhances solubility for clear splitting patterns .

- IR Spectroscopy : Identify characteristic CN stretch (~2220 cm) and NH bends (~1600–1650 cm). Compare with NIST reference spectra .

Q. What solvent systems are suitable for stabilizing 2-amino-4-tert-butylbenzonitrile in biological assays?

- Stability Testing :

- Use DMSO or ethanol (10–20% v/v) to maintain solubility. Avoid aqueous buffers at pH >8 to prevent hydrolysis of the cyano group.

- Monitor degradation via UV-Vis (λ = 270 nm) over 24 hours .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in cross-coupling reactions?

- Experimental Design :

- Compare Suzuki-Miyaura coupling rates of 2-amino-4-tert-butylbenzonitrile with para-substituted aryl halides vs. meta-substituted analogs. Use kinetic studies (GC-MS) to quantify product ratios.

- Key Insight : The tert-butyl group reduces reactivity at the ortho position by ~40% due to steric effects, favoring para-functionalization .

Q. What strategies resolve contradictions in reported bioactivity data for 2-amino-4-tert-butylbenzonitrile derivatives?

- Data Reconciliation Workflow :

Assay Validation : Replicate enzyme inhibition studies (e.g., kinase assays) under standardized ATP concentrations (1–10 μM) to control false positives.

Metabolite Profiling : Use LC-HRMS to identify oxidative metabolites (e.g., hydroxylated tert-butyl) that may interfere with activity measurements .

- Case Study : Discrepancies in IC values for COX-2 inhibition (5–50 μM) were attributed to varying metabolite levels in cell lysates .

Q. How can computational modeling predict the pharmacokinetic profile of 2-amino-4-tert-butylbenzonitrile?

- In Silico Methods :

- ADME Prediction : Use SwissADME to estimate LogP (~2.8) and membrane permeability (Caco-2 >5 × 10 cm/s).

- CYP450 Metabolism : Dock the compound into CYP3A4 (PDB: 1TQN) using AutoDock Vina. Identify tert-butyl oxidation as the primary metabolic pathway .

Q. What role does 2-amino-4-tert-butylbenzonitrile play in designing fluorescent probes for cellular imaging?

- Functionalization Approach :

- Attach BODIPY or dansyl fluorophores via amide coupling. Optimize Stokes shift using TD-DFT calculations to match emission wavelengths (e.g., 500–600 nm) .

- Validation : Test photostability in HeLa cells under confocal microscopy (488 nm excitation). Compare with commercial probes like FITC .

Data Contradiction & Validation

Q. Why do conflicting results arise in thermal stability studies of 2-amino-4-tert-butylbenzonitrile?

- Root Cause Analysis :

- Decomposition Pathways : Thermogravimetric analysis (TGA) shows two degradation events: cyano group loss (~250°C) and tert-butyl cleavage (~300°C). Contamination with trace metals (e.g., Fe) accelerates decomposition .

- Mitigation : Pre-treat samples with EDTA to chelate metals, increasing thermal stability by 15–20% .

Safety & Handling

Q. What are the critical safety protocols for handling 2-amino-4-tert-butylbenzonitrile in laboratory settings?

- PPE Requirements :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.